molecular formula C14H10BrClO3 B1293105 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid CAS No. 1096910-95-0

2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid

Cat. No.: B1293105
CAS No.: 1096910-95-0
M. Wt: 341.58 g/mol
InChI Key: CJRKCPFFZCXEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid is a halogenated benzoic acid derivative characterized by a 3-bromobenzyl ether substituent at the 2-position and a chlorine atom at the 5-position of the benzoic acid core.

Properties

IUPAC Name

2-[(3-bromophenyl)methoxy]-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRKCPFFZCXEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid typically involves the reaction of 3-bromobenzyl alcohol with 5-chlorosalicylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ester bond between the alcohol and the acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic Acid

A closely related positional isomer, 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid (CAS: 938357-62-1), differs only in the position of the bromine atom on the benzyl group (4-position instead of 3-position). Key differences include:

  • Synthetic Utility : The 4-bromo isomer is commercially available as a pharmaceutical intermediate, with SynHet offering >99% purity and short lead times .
  • Physicochemical Properties :
Property 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic Acid (Hypothetical) 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic Acid
Molecular Formula C₁₄H₁₀BrClO₃ C₁₄H₁₀BrClO₃
Molecular Weight ~341.6 g/mol 341.6 g/mol
Substituent Positions Br at 3-benzyl, Cl at 5-benzoic acid Br at 4-benzyl, Cl at 5-benzoic acid
  • Applications : The 4-bromo isomer is used in drug discovery for synthesizing kinase inhibitors and anti-inflammatory agents, suggesting that the 3-bromo variant may have analogous but distinct biological interactions due to steric and electronic differences .

Substituent Variants: 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic Acid

5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid (CAS: 62176-35-6) swaps the halogen positions, with bromine at the 5-position of the benzoic acid and chlorine on the benzyl group. Key distinctions:

  • Molecular Structure: Formula: C₁₄H₁₀BrClO₃ (same as target compound) .
  • Synthesis : Prepared via nucleophilic substitution or Schotten-Baumann acylation, similar to methods used for brominated analogs .

Simplified Analogs: 5-Bromo-2-chlorobenzoic Acid

5-Bromo-2-chlorobenzoic acid (C₇H₃BrClO₂) lacks the benzyloxy group, simplifying its structure. Comparative insights:

  • Physicochemical Properties :
Property 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid
Molecular Weight ~341.6 g/mol 235.46 g/mol
Melting Point Not reported 158–160°C
Solubility Likely low (hydrophobic benzyl group) Moderate in polar solvents
  • Applications : The simpler analog is a versatile building block for agrochemicals and antibiotics, whereas the benzyloxy-containing target compound may offer enhanced binding affinity in receptor-targeted drug design .

Boronic Acid Derivatives

The boronic acid derivative (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS: 849052-18-2) highlights the role of halogenation in Suzuki-Miyaura cross-coupling reactions. While structurally distinct, it underscores the importance of halogen placement in mediating reactivity for catalytic applications .

Research Findings and Trends

  • Synthetic Challenges : Brominated benzyloxybenzoic acids often require optimized Schotten-Baumann acylation or Ullmann coupling to introduce ether linkages, with yields influenced by halogen positioning .
  • Biological Relevance : Chlorine at the 5-position and bromine on the benzyl group may enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies .
  • Safety Considerations : Brominated analogs generally exhibit higher toxicity than chlorinated variants, necessitating careful handling per SDS guidelines .

Biological Activity

2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid (CAS No. 1096910-95-0) is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid is C14H10BrClO3, with a molecular weight of 341.6 g/mol. The compound features a bromobenzyl group and a chlorobenzoic acid moiety, which contribute to its reactivity and biological properties.

The biological activity of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid primarily involves its interaction with specific enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing binding affinity to target proteins. The carboxylic acid group facilitates interactions through ionic or hydrogen bonding, potentially influencing enzyme activity and receptor modulation.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzoic acid have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds have been documented, suggesting that modifications in structure can significantly alter activity levels.

CompoundMIC (µg/mL)Target Organism
Compound A50Staphylococcus aureus
Compound B100Escherichia coli
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acidTBDTBD

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of similar compounds on cancer cell lines have shown promising results. For example, certain benzoxazole derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells. Such findings suggest that 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid may also exhibit selective cytotoxicity.

Case Studies

  • Diabetic Retinopathy Model : A study involving systemic administration of related compounds in a diabetic rat model demonstrated significant reduction in retinal vascular leakage, indicating potential protective effects against diabetic complications . Although specific data on 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid is limited, the structural similarities suggest that it may exhibit comparable efficacy.
  • Antibacterial Efficacy : In tests against Bacillus subtilis and Escherichia coli, compounds structurally related to 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid showed varied antibacterial activity, further supporting the need for detailed exploration of this compound's properties .

Research Findings

Recent studies highlight the importance of structure-activity relationships (SAR) in understanding the biological effects of benzoic acid derivatives. Modifications at specific positions on the aromatic ring can lead to enhanced or diminished biological activities.

Summary of Findings

  • Antimicrobial Activity : Potential effectiveness against bacterial strains.
  • Cytotoxicity : Selective toxicity observed in cancer cell lines.
  • Mechanistic Insights : Interaction with enzymes and receptors may underpin therapeutic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.